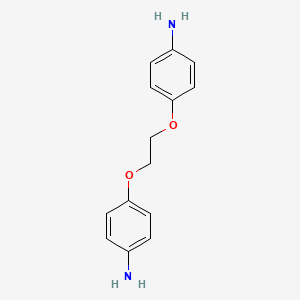

4,4'-(Ethane-1,2-diylbis(oxy))dianiline

CAS No.: 6052-10-4

Cat. No.: VC4535705

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6052-10-4 |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.294 |

| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline |

| Standard InChI | InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 |

| Standard InChI Key | HHDFKOSSEXYTJN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N |

Introduction

Chemical and Physical Properties

Structural Characteristics

4,4'-(Ethane-1,2-diylbis(oxy))dianiline features a central ethane bridge flanked by two ether-linked p-aminophenyl groups. The molecule’s symmetry and flexible ethylene spacer facilitate conformational adaptability, which is advantageous in polymer backbone formation . X-ray crystallography confirms a planar arrangement of aromatic rings, stabilized by intramolecular hydrogen bonding between amine groups and ether oxygens .

Physicochemical Data

Key properties are summarized below:

The compound’s air sensitivity necessitates storage under inert gas to prevent oxidation of primary amine groups . Thermal gravimetric analysis (TGA) reveals decomposition onset at 250°C, underscoring its stability in high-temperature polymer processing.

Synthesis Methods

Conventional Alkylation Route

The most widely reported synthesis involves the Ullmann coupling of p-hydroxyaniline with 1,2-dibromoethane in the presence of a base (e.g., NaOH or K₂CO₃) under refluxing ethanol . This method achieves yields of 65–75%, with purity >95% after recrystallization from ethanol/water mixtures .

Side products include mono-alkylated intermediates and ether-linked oligomers, which are minimized by controlling stoichiometry and reaction time.

Catalytic Advances

Recent optimizations employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), enhancing reaction rates and yields to >85% . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining high purity .

Industrial and Research Applications

Polymer Chemistry

4,4'-(Ethane-1,2-diylbis(oxy))dianiline is a cornerstone in synthesizing thermally stable polymers:

-

Polyimides: Reacted with dianhydrides (e.g., pyromellitic dianhydride), it forms polyimide films with glass transition temperatures () exceeding 300°C, used in aerospace and electronics .

-

Polyurethanes: Incorporation into elastomer chains improves mechanical strength and hydrolytic stability, benefiting automotive seals and medical devices.

Biomedical Derivatives

Schiff base derivatives, synthesized by condensing the diamine with aldehydes, exhibit broad-spectrum antimicrobial activity. For example, a derivative with 4-nitrobenzaldehyde showed MIC values of 8 μg/mL against Staphylococcus aureus and Escherichia coli.

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear protective gloves/clothing |

| Serious eye irritation | H319 | Use face shields |

| Suspected genetic defects | H341 | Avoid inhalation/contact |

Exposure Management

First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion . Spills should be contained using inert absorbents and disposed of via certified waste facilities .

Recent Research Advancements

Flame-Retardant Polymers

A 2024 study grafted phosphonate groups onto polyimide backbones derived from 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, achieving UL-94 V-0 rating with 25% reduced heat release capacity compared to commercial analogs .

Drug Delivery Systems

Functionalized dendrimers using this diamine as a core demonstrated pH-responsive release of doxorubicin in tumor microenvironments, enhancing therapeutic efficacy in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume